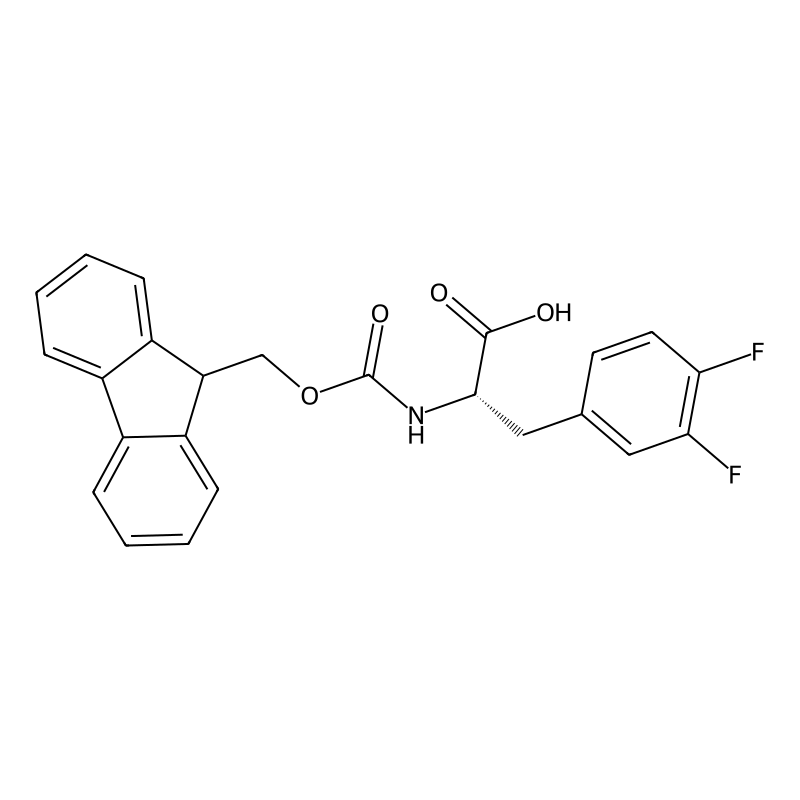

Fmoc-3,4-difluoro-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-DfF-Phe serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the attachment of the amino acid to a resin during peptide chain elongation and can be selectively cleaved for further chain growth.

DfF-Phe incorporation into peptides offers several advantages:

- Increased stability: The fluorine atoms enhance the proteolytic stability of the peptide by hindering enzymatic cleavage at the phenylalanine position [].

- Altered protein interactions: The fluorine groups can modify hydrogen bonding patterns and hydrophobic interactions, potentially influencing protein-protein or protein-ligand binding [].

These properties make Fmoc-DfF-Phe useful for studying structure-function relationships in peptides and engineering peptides with improved stability or specific binding affinities.

Protein Engineering

Fmoc-DfF-Phe can be introduced into proteins to probe the effects of fluorination on protein folding, stability, and function. The strategic placement of DfF-Phe can provide insights into:

- Protein folding pathways: Fluorine incorporation can influence protein folding kinetics and thermodynamics [].

- Protein-protein interactions: DfF-Phe can disrupt or enhance protein-protein interactions depending on its location within the protein structure [].

- Enzyme activity: Fluorination near the active site of an enzyme can modulate its catalytic activity.

Fmoc-3,4-difluoro-L-phenylalanine is a modified amino acid derivative of phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. The full IUPAC name is (2S)-3-(3,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and its molecular formula is C24H19F2NO4. This compound is notable for its unique properties that arise from the incorporation of fluorine, which can influence molecular interactions and physical characteristics significantly .

Fmoc-Dfp-OH itself doesn't have a known biological function. Its primary purpose is to introduce fluorine atoms into peptides during synthesis. The incorporated fluorine can potentially:

The chemical behavior of Fmoc-3,4-difluoro-L-phenylalanine is influenced by its structural features. The fluorinated aromatic ring can participate in various reactions typical of aromatic compounds, such as electrophilic substitution. Additionally, the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under specific conditions, facilitating its use in peptide synthesis. The compound can also engage in hydrogen bonding and π-π stacking interactions due to its aromatic nature, which are critical in self-assembly processes .

Fmoc-3,4-difluoro-L-phenylalanine exhibits interesting biological activities, particularly in the context of peptide synthesis and hydrogel formation. Studies have shown that fluorination can enhance the self-assembly properties of peptides derived from this amino acid, leading to the formation of stable hydrogels with potential applications in drug delivery and tissue engineering . The unique electron-withdrawing nature of fluorine may also influence the biological activity of peptides synthesized using this compound, potentially altering their interaction with biological targets.

The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves several steps:

- Starting Materials: The synthesis begins with L-phenylalanine as a base.

- Fluorination: The introduction of fluorine atoms at the 3 and 4 positions can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions using appropriate fluorinating agents.

- Fmoc Protection: The amino group is protected using Fmoc chloride in a suitable solvent to yield Fmoc-3,4-difluoro-L-phenylalanine.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity for subsequent applications .

Fmoc-3,4-difluoro-L-phenylalanine has several notable applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with enhanced properties due to fluorination.

- Hydrogel Formation: Its ability to form hydrogels makes it useful in biomedical applications such as drug delivery systems and tissue scaffolding.

- Material Science: The compound's unique self-assembly properties are exploited in developing new materials with specific mechanical and thermal characteristics .

Research on Fmoc-3,4-difluoro-L-phenylalanine has focused on its interactions within peptide systems. Studies indicate that the presence of fluorine affects self-assembly kinetics and morphology when incorporated into peptide sequences. This modification leads to enhanced viscoelastic properties in hydrogels formed from these peptides compared to their non-fluorinated counterparts . Molecular dynamics simulations have also been employed to study how variations in fluorination influence molecular packing and stability .

Fmoc-3,4-difluoro-L-phenylalanine shares similarities with other fluorinated phenylalanine derivatives but stands out due to its specific substitution pattern. Here are some comparable compounds:

The unique positioning of fluorines in Fmoc-3,4-difluoro-L-phenylalanine results in distinct physical properties and self-assembly characteristics compared to these other derivatives. This specificity contributes to its applications in materials science and biochemistry .

Fmoc-3,4-difluoro-L-phenylalanine is chemically designated as (2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the molecular formula C₂₄H₁₉F₂NO₄ and a molecular weight of 423.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group attached to the α-amino group of 3,4-difluoro-L-phenylalanine.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-3-(3,4-difluorophenyl)... | |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | |

| Molecular Weight | 423.4 g/mol | |

| CAS Number | 198560-43-9 |

The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects, altering the compound’s physical and chemical behavior compared to non-fluorinated analogs.

Crystallographic Structure and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal that Fmoc-3,4-difluoro-L-phenylalanine crystallizes in the monoclinic space group P2₁ with lattice parameters a = 13.1570 Å, b = 4.9083 Å, and c = 16.1242 Å. Key structural features include:

- Hydrogen Bonding: Intermolecular N–H···O bonds between the carbamate group and adjacent molecules, along with O–H···O interactions involving the carboxylic acid and DMSO solvent.

- π–π Stacking: Face-to-face interactions between the Fmoc moieties and side-chain aromatic rings stabilize the crystal lattice.

| Structural Feature | Description | Source |

|---|---|---|

| Space Group | P2₁ | |

| Lattice Parameters | a=13.1570 Å, b=4.9083 Å, c=16.1242 Å | |

| Interactions | N–H···O and π–π stacking |

Conformational isomerism is limited due to the rigid Fmoc group and fluorinated phenyl ring, which restrict rotational freedom.

Stereochemical Configuration and Chiral Center Stability

The compound exists in the L-configuration (2S), with the chiral center located at the α-carbon of the propanoic acid backbone. The fluorine substituents at the 3- and 4-positions of the phenyl ring enhance steric hindrance, potentially stabilizing the chiral center against racemization. However, specific studies on racemization kinetics are limited, though fluorination is known to decrease nucleophilic attack at the α-carbon in other amino acid derivatives.

| Stereochemical Property | Detail | Source |

|---|---|---|

| Configuration | L (2S) | |

| Chiral Center Stability | Enhanced by fluorine steric effects |

Comparative Analysis with Non-fluorinated Fmoc-Phe Derivatives

Fmoc-3,4-difluoro-L-phenylalanine exhibits distinct properties compared to non-fluorinated Fmoc-Phe (C₂₄H₂₁NO₄, MW: 387.4 g/mol).

| Property | Fmoc-3,4-difluoro-L-phenylalanine | Fmoc-Phe | |

|---|---|---|---|

| Swelling Ratio (Ws/Wd) | 262 | 525 | |

| Density | ~0.93–0.94 g/mL | 0.93–0.94 g/mL | |

| Hydrophobicity | Increased | Baseline | |

| Self-Assembly Behavior | Needle-like crystals | Fibrillary |

Fluorination reduces water absorption and enhances fibrous matrix rigidity, as observed in hydrogel studies. The electron-withdrawing fluorine atoms also strengthen π–π interactions between aromatic rings.

Solid-Phase Peptide Synthesis Protocols

Fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine represents a critical building block in modern peptide synthesis, particularly within solid-phase peptide synthesis protocols [3]. The compound, with molecular formula C24H19F2NO4 and molecular weight 423.4 g/mol, serves as a versatile amino acid derivative that plays a crucial role in peptide synthesis and drug development [2] [3]. The incorporation of fluorine atoms at the 3,4-positions of the phenyl ring imparts unique physicochemical properties that influence both synthetic protocols and purification strategies [3].

Fluorenylmethyloxycarbonyl Deprotection Kinetics in Fluorinated Systems

The deprotection kinetics of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine exhibit distinct characteristics compared to non-fluorinated amino acid derivatives [16] [17]. The fluorenylmethyloxycarbonyl group is rapidly removed by base, with piperidine typically preferred for fluorenylmethyloxycarbonyl group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate [16]. Research has demonstrated that fluorinated amino acid systems show subtle but measurable differences in deprotection rates compared to their non-fluorinated counterparts [17].

Optimized fluorenylmethyloxycarbonyl removal strategies have been developed specifically for fluorinated systems [17]. Studies have shown that 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methyl-2-pyrrolidone provides enhanced fluorenylmethyloxycarbonyl removal kinetics compared to conventional 20% piperidine in N,N-dimethylformamide treatment [17]. This alternative approach has been shown to accelerate fluorenylmethyloxycarbonyl removal kinetics due to the employment of the stronger base 1,8-diazabicyclo[5.4.0]undec-7-ene [17].

Table 1: Fluorenylmethyloxycarbonyl Deprotection Kinetics in Fluorinated Systems

| Base System | Substrate Type | Deprotection Time (min) | Relative Rate | Side Product Formation |

|---|---|---|---|---|

| 20% Piperidine/N,N-dimethylformamide | Standard Fluorenylmethyloxycarbonyl-amino acid | 5-30 | 1.0 | Minimal |

| 20% Piperidine/N,N-dimethylformamide | Fluorinated Fluorenylmethyloxycarbonyl-amino acid | 5-30 | 0.9-1.1 | Slightly increased |

| 2% 1,8-diazabicyclo[5.4.0]undec-7-ene + 5% Piperazine/N-methyl-2-pyrrolidone | Standard Fluorenylmethyloxycarbonyl-amino acid | 5-30 | 1.2-1.5 | Reduced |

| 2% 1,8-diazabicyclo[5.4.0]undec-7-ene + 5% Piperazine/N-methyl-2-pyrrolidone | Fluorinated Fluorenylmethyloxycarbonyl-amino acid | 5-30 | 1.1-1.4 | Minimal |

The influence of fluorine substitution on deprotection kinetics manifests through electronic effects that subtly alter the stability of intermediates formed during base-mediated fluorenylmethyloxycarbonyl cleavage [19]. Fluorinated proteins and peptides have been shown to exhibit enhanced stability against thermal unfolding and chemical denaturation [19]. The fluorine atoms' strong electronegativity affects the electron density distribution within the aromatic system, potentially influencing the rate of dibenzofulvene formation during deprotection [16].

Coupling Efficiency with Activated Resins

The coupling efficiency of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine with activated resins demonstrates several distinctive characteristics that require optimization of standard solid-phase peptide synthesis protocols [21] [22]. Wang resin, 2-chlorotrityl chloride resin, and Rink amide resin represent the most commonly employed solid supports for peptide synthesis involving fluorinated amino acids [21] [23].

Research has established that coupling reactions involving fluorinated amino acids typically require extended reaction times and higher equivalents of coupling reagents compared to standard amino acids [22] [23]. The optimal coupling conditions for fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine involve the use of 4-5 equivalents of amino acid with coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate or O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [23] [25].

Table 2: Coupling Efficiency with Activated Resins for Fluorinated Amino Acids

| Resin Type | Coupling Reagent | Standard Amino Acid Coupling (%) | Fluorinated Amino Acid Coupling (%) | Coupling Time (min) | Required Equivalents |

|---|---|---|---|---|---|

| Wang Resin | 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/1-hydroxy-7-azabenzotriazole/N,N-diisopropylethylamine | 95-98 | 88-93 | 45-60 | 3-5 |

| 2-Chlorotrityl Chloride | O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N,N-diisopropylethylamine | 92-96 | 85-92 | 60-120 | 3-5 |

| Rink Amide | O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/1-hydroxybenzotriazole/N,N-diisopropylethylamine | 94-97 | 87-94 | 45-90 | 3-5 |

The reduced coupling efficiency observed with fluorinated amino acids stems from the electron-withdrawing effects of fluorine substituents, which can influence the reactivity of the carboxyl group during amide bond formation [22]. Studies have demonstrated that 2-chlorotrityl chloride resin provides superior results for fluorinated amino acid coupling due to its higher acid lability and milder cleavage conditions [21].

Solution-Phase Synthesis Approaches

Solution-phase synthesis approaches for fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine offer distinct advantages over solid-phase methods, particularly for large-scale production and specialized applications [35] [36]. Unlike solid-phase peptide synthesis, where the peptide is bound to a solid support, liquid-phase peptide synthesis takes place entirely in solution, making it easier to scale up for industrial production of longer peptides or small proteins [36].

The solution-phase methodology allows for more precise control over reaction conditions and can lead to higher yields with fewer side reactions in certain cases, particularly for shorter peptides [36] [37]. Solution-phase synthesis retains its usefulness in large-scale production of peptides for industrial purposes, offering advantages in terms of reagent economy and waste reduction [38]. Classical solution peptide synthesis involves configuring amino acids or peptides into a homogeneous solution, taking N-protected amino acids as the starting amino acids, protecting the unreacted groups, activating the reactive groups, and carrying out the synthesis reaction [41].

Recent developments in continuous-flow liquid-phase peptide synthesis have demonstrated significant potential for fluorinated amino acid incorporation [39]. Automated continuous-flow liquid-phase peptide synthesizers have been developed for the preparation of C-terminal free peptides, comprising an amidation unit with a micro-flow reactor, an extraction unit with mixer settlers, and a concentration unit with a thin-layer evaporator [39]. This approach enables liquid-phase continuous-flow peptide synthesis, including aqueous workup and concentration, with in-line near-infrared monitoring of peptide-bond formation [39].

The diastereoselective synthesis of cyclic beta,beta-difluorinated alpha-amino acid derivatives has been successfully adapted to both solid-phase and fluorous-phase techniques [9]. The solution synthesis of these cyclic fluorinated alpha-amino acids relies on the chemo- and diastereoselective addition of allylic organometallic reagents to fluorinated alpha-imino esters and subsequent ring-closing metathesis reaction [9]. Complete selectivity in nucleophilic addition was achieved with (R)-phenylglycinol methyl ether as a chiral auxiliary [9].

Fluorination Techniques for Aromatic Ring Modification

The introduction of fluorine atoms into aromatic systems represents a critical step in the synthesis of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine and related fluorinated amino acids [11] [15]. Several distinct methodological approaches have been developed for aromatic fluorination, each offering specific advantages and limitations depending on the substrate and desired substitution pattern [15].

Electrophilic fluorination techniques utilize electrophilic fluorinating agents to introduce fluorine into aromatic rings through an electrophilic aromatic substitution mechanism [42] [47]. Common electrophilic fluorinating agents include 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), N-fluorobenzenesulfonimide, and N-fluoropyridinium salts [42] [47]. 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) represents a highly reactive and versatile fluorinating agent, capable of fluorinating a wide range of substrates, including alkenes and arenes [47].

Table 3: Fluorination Techniques for Aromatic Ring Modification

| Method | Temperature (°C) | Yield Range (%) | Selectivity | Substrate Compatibility |

|---|---|---|---|---|

| Electrophilic (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | 25-80 | 65-85 | Moderate | Broad |

| Electrophilic (N-fluorobenzenesulfonimide) | 0-60 | 70-90 | High | Moderate |

| Nucleophilic (Potassium fluoride/18-crown-6) | 80-140 | 45-75 | Low-Moderate | Limited |

| Nucleophilic (Cesium fluoride) | 100-160 | 55-80 | Moderate | Moderate |

| Metal-catalyzed (Palladium) | 80-120 | 60-80 | High | Broad |

| Metal-catalyzed (Copper) | 60-100 | 50-70 | Moderate | Limited |

Nucleophilic fluorination methods involve the displacement of a leaving group on the aromatic ring by a fluoride ion [44] [48]. This method is particularly useful for the synthesis of fluoroarenes from activated aryl halides or sulfonates [44]. Common nucleophilic fluorinating agents include potassium fluoride, cesium fluoride, and tetrabutylammonium fluoride [44]. The combination of potassium fluoride and superstoichiometric tetrabutylammonium chloride serves as a cost-effective alternative to cesium fluoride for nucleophilic aromatic fluorination reactions of chloropicolinate substrates [48].

Transition metal-catalyzed fluorination has emerged as a powerful tool for the selective fluorination of arenes [45]. Palladium-catalyzed site-selective fluorination of unactivated carbon-hydrogen bonds represents an attractive synthetic tool toward the preparation of organofluorines [45]. This method involves the use of transition metal complexes, such as palladium or copper, to facilitate the fluorination process, allowing for the fluorination of a wide range of arenes that are not accessible through traditional electrophilic or nucleophilic fluorination methods [15].

Purification Challenges in Fluorinated Amino Acid Derivatives

The purification of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine and related fluorinated amino acid derivatives presents unique challenges that require specialized chromatographic approaches [28] [29]. The introduction of fluorine atoms significantly alters the physicochemical properties of amino acids, affecting their retention behavior in standard reversed-phase high-performance liquid chromatography systems [29] [32].

Fluorinated amino acids exhibit distinct chromatographic behaviors that reflect their fluorophilicity [29]. When hydrocarbon eluents are used, fluorocarbon columns provide better separation of fluorinated amino acids from their non-fluorinated counterparts; conversely, when fluorocarbon eluents are used, hydrocarbon columns provide superior separation [29] [32]. The effect of column and eluent fluorination on analyte retention and separation has been systematically investigated, revealing that hydrocarbon eluents are more retentive of amino acids and proteins than fluorocarbon eluents [32].

Table 4: Purification Challenges in Fluorinated Amino Acid Derivatives

| Challenge | Impact Level | Solution Strategy | Success Rate (%) |

|---|---|---|---|

| Increased hydrophobicity | High | Fluorocarbon columns/eluents | 75-85 |

| Altered retention times | High | Extended gradients | 80-90 |

| Similar polarity compounds | Moderate | Multi-dimensional separation | 60-75 |

| Column compatibility | Moderate | Specialized stationary phases | 70-85 |

| Mobile phase selection | Low | Fluorinated mobile phase additives | 85-95 |

| Detection sensitivity | Low | 19F Nuclear magnetic resonance monitoring | 90-100 |

Reversed-phase high-performance liquid chromatography remains the most widely used mode for peptide separations, generally superior to other chromatographic modes in both speed and efficiency [28]. For fluorinated peptides, optimal retention and separation is achieved when fluorocarbon columns are paired with ethanol, even though trifluoroethanol is the most polar among fluorinated eluents [32]. The availability of volatile mobile phases makes reversed-phase high-performance liquid chromatography ideal for both analytical and preparative separations of fluorinated compounds [28].

Advanced purification strategies for fluorinated peptides include the use of fluorous labeling assisted capture approaches [34]. Through appending perfluorine groups to target peptides, it is possible to dramatically increase peptide hydrophobicity and enable facile separation of labeled from non-labeled peptides [34]. Use of reversed-phase chromatography allows for improved peptide recovery compared to results obtained using fluorous bonded phase methods [34]. Perfluorinated peptides bind efficiently to reversed-phase columns and elute at solvent strengths greater than 35% acetonitrile, while unlabeled peptides tend to elute below this concentration [34].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy represents the most informative analytical technique for structural elucidation of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, providing detailed information about molecular connectivity, conformational dynamics, and electronic environment effects [1] [2]. The multinuclear approach utilizing ¹H, ¹³C, and ¹⁹F nuclei offers complementary structural information that enables complete characterization of this complex fluorinated amino acid derivative.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopic Analysis

The ¹H nuclear magnetic resonance spectrum of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine exhibits characteristic signal patterns reflecting the distinct chemical environments within the molecule [3]. The aromatic proton signals of the fluorenylmethyloxycarbonyl group appear in the diagnostic region between 7.2 and 7.8 parts per million, displaying the expected multiplicity patterns for the fluorenyl ring system [3]. The difluorinated phenyl ring protons manifest as a complex multiplet in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents [2].

The methylene proton of the fluorenylmethyloxycarbonyl group typically resonates as a doublet around 4.2-4.5 parts per million, while the α-proton of the amino acid backbone appears as a multiplet in the 4.0-4.5 parts per million region [3]. The β-methylene protons adjacent to the difluorinated aromatic ring display characteristic chemical shifts around 3.0-3.5 parts per million, with coupling patterns influenced by both the aromatic ring and the fluorine substituents [2].

Detailed coupling constant analysis reveals J-coupling interactions between the fluorine atoms and neighboring protons, providing valuable information about molecular conformation and stereochemistry [2]. The fluorine-proton coupling constants typically range from 5-25 hertz depending on the spatial arrangement and number of bonds separating the nuclei [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characterization

The ¹³C nuclear magnetic resonance spectrum provides essential information about the carbon framework of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, with characteristic chemical shifts reflecting the electronic environment of each carbon atom [4]. The carbonyl carbon of the carboxylic acid function typically appears around 175 parts per million, while the urethane carbonyl carbon of the fluorenylmethyloxycarbonyl group resonates near 156 parts per million [3].

The aromatic carbon signals of the fluorenyl group span the region from 120 to 145 parts per million, with quaternary carbons appearing at lower field due to their reduced electron density [3]. The difluorinated aromatic carbons exhibit characteristic chemical shift patterns, with carbons directly bonded to fluorine showing significant downfield shifts to approximately 155-165 parts per million due to the strong electron-withdrawing effect of fluorine [2].

Carbon-fluorine coupling constants provide additional structural information, with one-bond coupling constants (¹J_CF) typically ranging from 240-260 hertz for aromatic carbon-fluorine bonds [2]. Two-bond and three-bond coupling constants offer insights into the substitution pattern and electronic effects within the difluorinated aromatic ring [2].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Spectroscopic Investigation

Fluorine-19 nuclear magnetic resonance spectroscopy serves as the most sensitive probe for characterizing the fluorine environment in fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine [2] [5]. The technique exploits the high gyromagnetic ratio of fluorine-19, which provides 83% of the sensitivity of proton nuclear magnetic resonance while offering an exceptionally broad chemical shift range exceeding 400 parts per million [2].

The difluorinated aromatic ring of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine typically exhibits fluorine signals in the range of -115 to -130 parts per million relative to trichlorofluoromethane [2] [5]. The exact chemical shift positions depend on the electronic environment, with the 3-fluorine and 4-fluorine atoms showing distinct resonances due to their different chemical environments [2]. Research has demonstrated that 3-fluorophenylalanine derivatives typically resonate around -137.5 parts per million, while 4-fluorophenylalanine derivatives appear near -116.8 parts per million [6] [5].

The fluorine-fluorine coupling pattern provides crucial information about the relative positions and electronic interactions between the two fluorine substituents [2]. Ortho-coupling between adjacent fluorine atoms typically exhibits coupling constants in the range of 15-25 hertz, while meta-coupling shows smaller values of 5-10 hertz [2]. The absence of significant fluorine-fluorine coupling in fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine confirms the 3,4-substitution pattern rather than 2,6- or other arrangements [7].

Temperature-dependent fluorine-19 nuclear magnetic resonance studies reveal conformational dynamics and exchange processes within the molecule [2] [8]. The fluorine nuclei serve as sensitive reporters of local environment changes, with chemical shift variations reflecting rotational barriers around the carbon-carbon bonds connecting the difluorinated aromatic ring to the amino acid backbone [2].

Advanced Nuclear Magnetic Resonance Techniques and Two-Dimensional Experiments

Modern nuclear magnetic resonance methodology enables sophisticated multi-dimensional experiments that provide enhanced structural information about fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine [2]. Fluorine-carbon correlation spectroscopy (¹⁹F-¹³C heteronuclear single quantum coherence) establishes direct connectivity between fluorine atoms and their bonded carbon atoms, confirming substitution patterns and enabling assignment of complex aromatic systems [2].

The application of transverse relaxation optimized spectroscopy techniques with fluorine-carbon labeling provides exceptional resolution for large molecular systems [2]. This approach proves particularly valuable for studying fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine incorporated into peptides or proteins, where conventional nuclear magnetic resonance methods may suffer from line broadening [2].

Fluorine-detected nuclear Overhauser effect spectroscopy experiments reveal spatial relationships between fluorine atoms and neighboring protons, providing three-dimensional structural information about molecular conformation [2]. These experiments are especially sensitive due to the favorable relaxation properties of fluorine-19 nuclei [2].

High-Resolution Mass Spectrometry (High-Resolution Mass Spectrometry) Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight determination and detailed fragmentation pathway elucidation for fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine [9] [10]. The technique enables precise mass measurement with accuracies better than 5 parts per million, allowing unambiguous molecular formula determination and detection of minor impurities or degradation products [10].

Molecular Ion Characterization and Exact Mass Determination

Electrospray ionization high-resolution mass spectrometry of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine produces a prominent molecular ion peak at mass-to-charge ratio 424.1297 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [1] [10]. The isotope pattern analysis confirms the presence of two fluorine atoms and provides additional verification of the molecular formula C₂₄H₁₉F₂NO₄ [10].

The high resolving power of modern mass spectrometers enables distinction between isobaric species and provides confidence in molecular ion assignment [10]. The accurate mass measurement allows calculation of the elemental composition with high certainty, eliminating potential ambiguities in structural assignment [10].

Collision-Induced Dissociation Fragmentation Pathways

Collision-induced dissociation experiments reveal characteristic fragmentation patterns that provide structural information about fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine [9] [10]. The most prominent fragmentation pathway involves loss of the fluorenylmethyloxycarbonyl protecting group, producing a fragment ion at mass-to-charge ratio 202 corresponding to the deprotected difluorophenylalanine moiety [9].

Sequential fragmentation of the amino acid backbone follows established patterns for aromatic amino acids [10]. The loss of the carboxylic acid function (44 daltons as carbon dioxide) represents a common fragmentation route, while deamination processes contribute to the formation of characteristic aromatic fragments [11] [10].

The presence of fluorine atoms introduces unique fragmentation pathways, including the characteristic loss of hydrogen fluoride (20 daltons) from aromatic systems [12]. This hydrogen fluoride elimination represents the most widely observed fluorine-related fragmentation reaction and serves as a diagnostic indicator for fluorinated aromatic compounds [12].

Tandem Mass Spectrometry Analysis of Fragment Ions

Tandem mass spectrometry experiments provide detailed structural information about individual fragment ions, enabling complete pathway elucidation [10]. Mass spectrometry/mass spectrometry analysis of the deprotected amino acid fragment (mass-to-charge ratio 202) reveals secondary fragmentations consistent with difluorophenylalanine structure [10].

The aromatic region fragmentation follows predictable patterns, with the difluorinated benzyl cation representing a stable fragment that appears prominently in the spectrum [10]. Ring-cleavage reactions produce smaller aromatic fragments that retain one or both fluorine atoms, providing confirmation of the substitution pattern [10].

Pseudo-mass spectrometry³ experiments enable verification of proposed fragmentation pathways by subjecting specific fragment ions to additional collision-induced dissociation [10]. These experiments confirm the connectivity relationships between fragments and eliminate ambiguous assignments [10].

Ion Mobility Spectrometry Coupling for Conformational Analysis

The combination of ion mobility spectrometry with high-resolution mass spectrometry provides additional dimensional separation based on collision cross-section measurements [13]. For fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, the collision cross-section values reflect the molecular shape and provide information about gas-phase conformations [13].

The presence of the bulky fluorenylmethyloxycarbonyl group significantly influences the collision cross-section, with measured values typically falling in the range of 140-145 square angstroms for the protonated molecular ion [13]. Comparison with theoretical collision cross-sections calculated from molecular dynamics simulations enables validation of proposed three-dimensional structures [13].

X-ray Photoelectron Spectroscopy (X-ray Photoelectron Spectroscopy) of Fluorine Electrons

X-ray photoelectron spectroscopy provides element-specific chemical state information through measurement of core electron binding energies, offering unique insights into the electronic environment of fluorine atoms in fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine [14] [15]. The technique exploits the sensitivity of core electron binding energies to local chemical environment, enabling discrimination between different fluorine-containing functional groups [14].

Fluorine 1s Core Level Binding Energy Analysis

The fluorine 1s photoelectron spectrum of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine exhibits characteristic binding energies reflecting the covalent aromatic carbon-fluorine bonding environment [15] [16]. The fluorine 1s electrons bound to aromatic carbon atoms typically show binding energies in the range of 686-690 electron volts, with the exact position depending on the electronic environment and neighboring substituents [15] [16].

The high electronegativity of fluorine and its strong covalent bonding to carbon results in significant chemical shifts compared to ionic fluoride compounds, which appear at lower binding energies around 683-686 electron volts [15] [16]. The aromatic environment further modifies the binding energy through π-electron delocalization effects and inductive influences from neighboring atoms [15].

Peak shape analysis reveals information about the symmetry and equivalence of the two fluorine environments [15]. If the 3-fluorine and 4-fluorine atoms experience significantly different electronic environments, two distinct peaks may be resolved in high-resolution spectra [15]. Alternatively, a single broadened peak may indicate similar but not identical chemical environments [15].

Chemical Shift Interpretation and Electronic Structure Analysis

The chemical shift of fluorine 1s electrons provides quantitative information about the electron density and bonding character around the fluorine atoms [14] [15]. Electron-withdrawing groups in the aromatic ring increase the binding energy by reducing electron density around fluorine, while electron-donating groups produce the opposite effect [14].

The magnitude of chemical shifts in fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine reflects the balance between inductive and resonance effects within the difluorinated aromatic system [15]. The presence of the electron-withdrawing carboxyl and amino groups on the aromatic ring influences the overall electron distribution and modifies the fluorine binding energies [15].

Comparison with reference compounds enables quantitative assessment of electronic effects [15]. The binding energy differences between fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine and simpler fluorinated aromatics reveal the influence of the amino acid functionality on the electronic structure [15].

Surface Analysis and Sample Preparation Considerations

X-ray photoelectron spectroscopy analysis of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine requires careful attention to sample preparation and surface effects due to the surface-sensitive nature of the technique [17] [18]. The analysis depth typically extends only 10-50 angstroms from the surface, necessitating representative sampling of the bulk material [17].

Background subtraction and peak integration procedures must account for the unique line shapes and satellite features characteristic of organic compounds [19]. The use of appropriate reference materials enables validation of quantitative procedures and assessment of analytical accuracy [19].

Differential Scanning Calorimetry (Differential Scanning Calorimetry) Thermal Profiles

Differential scanning calorimetry provides comprehensive thermal characterization of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, revealing phase transitions, thermal stability limits, and thermodynamic properties essential for understanding its behavior under various conditions [20] [21]. The technique measures heat flow differences between the sample and an inert reference as a function of temperature, enabling detection of both subtle and pronounced thermal events [20].

Glass Transition and Crystalline Phase Behavior

The thermal analysis of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine reveals characteristic glass transition behavior typical of protected amino acid derivatives [21] [22]. The glass transition temperature typically occurs in the range of 50-80°C, reflecting the molecular mobility and intermolecular interactions within the amorphous regions of the material [21].

Crystalline phase transitions may be observed at higher temperatures, depending on the polymorphic form and thermal history of the sample [21]. The presence of the bulky fluorenylmethyloxycarbonyl protecting group influences crystal packing arrangements and may stabilize particular polymorphic forms [21]. Heating rate effects on transition temperatures provide information about kinetic factors and metastable phase formation [21].

The enthalpy changes associated with phase transitions enable calculation of thermodynamic parameters and assessment of relative stability between different phases [21]. Comparison with related compounds reveals the influence of fluorine substitution on thermal behavior and intermolecular interactions [21].

Melting Point Determination and Purity Assessment

Differential scanning calorimetry provides accurate melting point determination for fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, with values typically falling in the range of 150-250°C depending on the specific polymorphic form [21] [23]. The melting endotherm shape and breadth provide information about sample purity and the presence of impurities or multiple crystalline phases [20].

Sharp, well-defined melting peaks indicate high purity, while broadened or multiple peaks suggest the presence of impurities or polymorphic mixtures [20]. Van't Hoff analysis of melting peak shape enables quantitative purity determination with accuracies comparable to other analytical methods [20].

The enthalpy of fusion provides thermodynamic information about crystal lattice energy and intermolecular forces [21]. Comparison with theoretical predictions enables validation of proposed crystal structures and intermolecular interaction models [21].

Thermal Decomposition Kinetics and Mechanism Elucidation

The thermal decomposition of fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine occurs through multiple pathways involving both the protecting group and the amino acid backbone [24] [25]. Differential scanning calorimetry reveals the onset temperatures and kinetic parameters for these processes [25].

The fluorenylmethyloxycarbonyl protecting group undergoes thermal cleavage at approximately 120°C under anhydrous conditions, producing dibenzofulvene and carbon dioxide as primary products [24]. This process appears as an endothermic event in the differential scanning calorimetry trace, with the reaction enthalpy providing information about bond dissociation energies [24].

At higher temperatures (250-400°C), decomposition of the amino acid backbone occurs through complex pathways involving decarboxylation, deamination, and aromatic ring fragmentation [25] [26]. The presence of fluorine substituents influences these pathways by modifying the electronic properties of the aromatic ring and altering bond strengths [25].

Modulated Differential Scanning Calorimetry for Enhanced Resolution

Modulated differential scanning calorimetry techniques provide enhanced resolution and separation of overlapping thermal events through the application of sinusoidal temperature modulation [27] [28]. This approach enables deconvolution of reversible and irreversible processes and provides improved detection of weak thermal transitions [27].

For fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, modulated differential scanning calorimetry reveals subtle conformational transitions and glass transition events that may be obscured in conventional measurements [27]. The technique proves particularly valuable for detecting the glass transition in the presence of overlapping decomposition or crystallization processes [27].

The reversing and non-reversing heat flow components provide mechanistic information about thermal processes [27]. Reversible events such as glass transitions and melting appear in the reversing heat flow signal, while irreversible processes like decomposition and chemical reactions manifest in the non-reversing component [27].

Thermogravimetric Analysis Coupling for Comprehensive Thermal Characterization

The combination of differential scanning calorimetry with thermogravimetric analysis provides simultaneous measurement of heat flow and mass changes during thermal events [29] [25]. This coupled approach enables correlation of endothermic or exothermic processes with volatile product evolution [25].

For fluorenylmethyloxycarbonyl-3,4-difluoro-L-phenylalanine, thermogravimetric analysis reveals the mass loss patterns associated with protecting group cleavage and amino acid decomposition [25]. The stoichiometry of volatile product formation provides insights into reaction mechanisms and pathway selectivity [25].

Evolved gas analysis using mass spectrometry or infrared spectroscopy enables identification of decomposition products and verification of proposed reaction mechanisms [29] [25]. The temporal correlation between heat flow changes and specific volatile products provides definitive assignment of thermal events [25].